molecular formula C₂₃H₃₉NO₂ B130440 (R)-methanandamide CAS No. 150314-39-9

(R)-methanandamide

Cat. No. B130440
M. Wt: 361.6 g/mol
InChI Key: SQKRUBZPTNJQEM-ZKWNWVNESA-N
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Description

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, etc.). It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves detailing the process used to synthesize the compound in the lab. It may include the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound typically undergoes.


Scientific Research Applications

  • Cannabinoid Agonist Activity : (R)-methanandamide has been shown to act as a cannabinoid agonist, having varying degrees of intrinsic activity at receptor sites. It has been used to study the behavioral effects of cannabinoids, demonstrating properties similar to Δ9-tetrahydrocannabinol (Δ9-THC) in drug discrimination assays in rats (Järbe et al., 1998); (Järbe et al., 2001).

  • Calcium Signaling in Astrocytes : Research indicates that (R)-methanandamide affects calcium signaling in astrocytes. It inhibits calcium responses induced by endothelin-1 or glutamate, suggesting a potential role in controlling astrocyte activity and signaling in the brain (Venance et al., 1997).

  • Effects on Motor Behavior : Studies have shown that (R)-methanandamide inhibits motor behavior in rats. Its effects on ambulatory activity and stereotypy indicate a potential use for understanding the motor effects of cannabinoids (Romero et al., 1996).

  • Influence on Androgen Receptor Expression : In androgen-dependent prostate LNCaP cell growth, (R)-methanandamide was found to up-regulate androgen receptor expression. This suggests a potential application in studying hormone-related growth mechanisms in prostate cells (Sánchez et al., 2003).

  • Induction of Cyclooxygenase-2 Expression : (R)-methanandamide has been shown to induce the expression of cyclooxygenase-2 (COX-2) in human neuroglioma cells, suggesting a role in mediating prostaglandin-dependent effects within the central nervous system (Ramer et al., 2001).

  • Interaction with Endothelial Cells : (R)-methanandamide stimulates nitric oxide production in rabbit aortic endothelial cells, indicating a role in endothelial function and cardiovascular research (McCollum et al., 2007).

  • Myocardial Resistance to Arrhythmias : Stimulation of cannabinoid receptors with (R)-methanandamide improved cardiac resistance to arrhythmias induced by coronary occlusion and reperfusion in a study, highlighting its potential application in cardiovascular research (Krylatov et al., 2002).

  • Interaction with Vanilloid Receptors : (R)-methanandamide has been shown to interact with vanilloid receptors, affecting vasodilation in rat mesenteric arteries, which is relevant to vascular physiology and pathology studies (Ralevic et al., 2000).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of open questions or future research directions. For example, if the compound has medicinal properties, future directions might include clinical trials or the development of new drugs based on the compound.


properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRUBZPTNJQEM-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methanandamide

CAS RN

150314-39-9
Record name Methanandamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHANANDAMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WDT9CZ3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,620
Citations
V Abadji, S Lin, G Taha, G Griffin… - Journal of medicinal …, 1994 - ACS Publications
Four chiral congeners of arachidonylethanolamide (anandamide) have been synthesized and evaluated for (a) their ability to bind to the cannabinoid receptorin rat forebrain …
Number of citations: 363 pubs.acs.org
T Järbe, R Lamb, S Lin, A Makriyannis - Psychopharmacology, 2001 - Springer
Rationale and objectives: (R)-Methanandamide (AM-356), a metabolically more stable chiral analog of the endocannabinoid ligand anandamide, was used as a representative of fatty …
Number of citations: 94 link.springer.com
RT Burkey, JR Nation - Experimental and clinical …, 1997 - psycnet.apa.org
Fourteen male rats were trained to discriminate between injections of 2 mg/kg delta-9 tetrahydrocannabinol (Δ–9-THC) and vehicle in a 2-lever operant drug-discrimination paradigm. …
Number of citations: 55 psycnet.apa.org
MG Sánchez, AM Sánchez, L Ruiz-Llorente… - FEBS letters, 2003 - Elsevier
It has been recently shown that cannabinoids may regulate the growth of many cell types. In the present work we examined the effect of the anandamide analogue (R)-methanandamide …
Number of citations: 61 www.sciencedirect.com
N Olea-Herrero, D Vara, S Malagarie-Cazenave… - British journal of …, 2009 - nature.com
Background: We have previously shown that cannabinoids induce growth inhibition and apoptosis in prostate cancer PC-3 cells, which express high levels of cannabinoid receptor …
Number of citations: 128 www.nature.com
R Ramer, K Brune, A Pahl, B Hinz - Biochemical and biophysical research …, 2001 - Elsevier
Cannabinoids affect prostaglandin (PG) formation in the central nervous system through as yet unidentified mechanisms. Using H4 human neuroglioma cells, the present study …
Number of citations: 53 www.sciencedirect.com
TUC Järbe, Q Liu, A Makriyannis - Psychopharmacology, 2006 - Springer
Rationale In previous drug discrimination studies we observed surmountable antagonism by Δ 9 -tetrahydrocannabinol (THC) in the presence of constant doses of SR-141716 [N-(…
Number of citations: 45 link.springer.com
Z Justinova, M Solinas, G Tanda, GH Redhi… - Journal of …, 2005 - Soc Neuroscience
Anandamide, an endogenous ligand for brain cannabinoid CB 1 receptors, produces many behavioral effects similar to those of Δ 9 -tetrahydrocannabinol (THC), the main psychoactive …
Number of citations: 128 www.jneurosci.org
B Hinz, R Ramer, K Eichele, U Weinzierl… - Molecular pharmacology, 2004 - ASPET
Cannabinoids have been implicated in the reduction of glioma growth. The present study investigated a possible relationship between the recently shown induction of cyclooxygenase (…
Number of citations: 108 molpharm.aspetjournals.org
N Olea-Herrero, D Vara… - Journal of …, 2009 - Taylor & Francis
In the present study, we have investigated the effect of the cannabinoid R(+)methanandamide (MET) in the androgen-resistant prostate cancer PC3 cells. MET induced a dose-…
Number of citations: 24 www.tandfonline.com

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